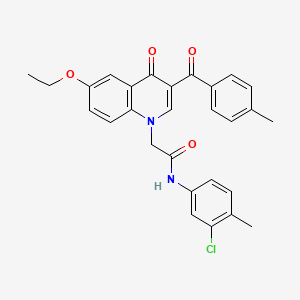
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25ClN2O4 and its molecular weight is 488.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorinated aromatic ring : The presence of a 3-chloro-4-methylphenyl group.
- Quinoline moiety : The inclusion of a 4-oxoquinoline structure which is known for diverse biological activities.
- Ethoxy and acetamide groups : These contribute to the solubility and reactivity of the compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, compounds with similar structures have demonstrated the ability to:
- Inhibit tumor cell proliferation : Through mechanisms involving apoptosis and cell cycle arrest.
- Modulate enzyme activity : Particularly in pathways related to inflammation and cancer progression.
- Exhibit antimicrobial properties : Targeting bacterial cell membranes or metabolic pathways.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer effects. For instance, studies have shown that quinoline-based compounds can induce apoptosis in various cancer cell lines such as breast and prostate cancer cells. The specific mechanisms include:
- Activation of caspases leading to programmed cell death.
- Inhibition of key signaling pathways (e.g., PI3K/Akt) involved in cell survival.
Antimicrobial Activity
Several studies have reported that compounds containing quinoline structures possess antibacterial and antifungal properties. The proposed mechanisms include:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including those structurally related to this compound, demonstrating IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Testing : In vitro studies conducted on similar compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 8–32 µg/mL .
Table of Biological Activities
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c1-4-35-21-11-12-25-22(14-21)28(34)23(27(33)19-8-5-17(2)6-9-19)15-31(25)16-26(32)30-20-10-7-18(3)24(29)13-20/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXYAFZIACKOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














